molecular formula C26H25NO6 B2670756 L-N-Fmoc-3,5-dimethoxyphenylalanine CAS No. 381222-51-1

L-N-Fmoc-3,5-dimethoxyphenylalanine

Cat. No. B2670756
CAS RN: 381222-51-1
M. Wt: 447.487
InChI Key: HWHGHGFWIGKMJY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-N-Fmoc-3,5-dimethoxyphenylalanine is a compound with the CAS Number 381222-51-1 and a linear formula of C26H25NO6 . It has a molecular weight of 447.49 . The IUPAC name for this compound is (2S)-3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, including L-N-Fmoc-3,5-dimethoxyphenylalanine, features a complex interplay between the fluorenylmethoxy carbonyl group and the amino acid itself. The Fmoc group provides steric hindrance and protection for the amino group, facilitating peptide synthesis.


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

L-N-Fmoc-3,5-dimethoxyphenylalanine is a white to yellow solid . It should be stored at room temperature .

Scientific Research Applications

Hydrogel Formation and Self-Assembly

Fmoc-protected aromatic amino acids derived from phenylalanine, including modifications like pentafluorophenylalanine (F5-Phe), have been identified as highly effective low molecular weight (LMW) hydrogelators. These compounds can spontaneously self-assemble into fibrils that form a hydrogel network upon dissolution in water. The study by Ryan et al. (2011) elaborates on the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating the significant influence of side chain functionalization on these processes. They explored how C-terminal esters and amides affect the hydrogelation behavior, offering insights into the development of optimal amino acid LMW hydrogelators for gelation in complex media (Ryan et al., 2011).

Antibacterial and Anti-inflammatory Applications

The research by Schnaider et al. (2019) on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH demonstrates the intrinsic antibacterial properties of self-assembling building blocks. These findings underscore the potential for using Fmoc-decorated peptides in the development of enhanced composite materials for biomedical applications, highlighting their ability to inhibit and hinder bacterial growth without cytotoxic effects on mammalian cell lines (Schnaider et al., 2019).

Enhancing Biomedical Materials

Peptide- and amino-acid-based nanotechnologies are rapidly advancing, with Fmoc-decorated self-assembling building blocks showing promise for antibacterial and anti-inflammatory purposes. These materials can be functionalized and incorporated within resin-based composites, presenting a novel approach for the development of biomedical materials (Schnaider et al., 2019).

Cell Culture and Tissue Engineering

Fmoc-peptide gels have been introduced as matrices for cell culture, with the ability to support the viability and proliferation of various cell types, including bovine chondrocytes and human dermal fibroblasts. The introduction of chemical functionality, such as NH2, COOH, or OH groups, into Fmoc-peptide scaffolds has shown to enhance compatibility with different cell types, providing gels with tunable chemical and mechanical properties for in vitro cell culture (Jayawarna et al., 2009).

properties

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGHGFWIGKMJY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-N-Fmoc-3,5-dimethoxyphenylalanine

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